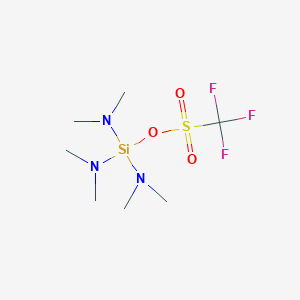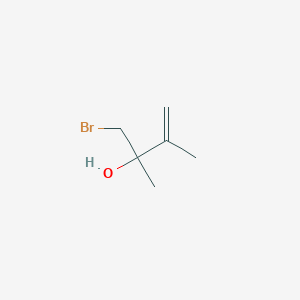
1-Bromo-2,3-dimethylbut-3-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2,3-dimethylbut-3-en-2-ol is an organic compound with the molecular formula C6H11BrO. It is a brominated alcohol with a double bond in its structure, making it an interesting compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-2,3-dimethylbut-3-en-2-ol can be synthesized through the bromination of 2,3-dimethylbut-3-en-2-ol. This reaction typically involves the use of bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the bromination process while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2,3-dimethylbut-3-en-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The alcohol group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The double bond can be reduced to form saturated alcohols using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution or sodium cyanide (NaCN) in ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: 2,3-dimethylbut-3-en-2-ol derivatives with different substituents replacing the bromine atom.
Oxidation: 2,3-dimethylbut-3-en-2-one or 2,3-dimethylbut-3-en-2-al.
Reduction: 2,3-dimethylbutan-2-ol.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,3-dimethylbut-3-en-2-ol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-bromo-2,3-dimethylbut-3-en-2-ol involves its interaction with various molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, while the alcohol group can undergo oxidation or reduction. The double bond in the structure allows for addition reactions, making it a versatile compound in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2,3-dimethylbut-2-ene: Similar structure but lacks the alcohol group.
2,3-Dimethylbut-3-en-2-ol: Similar structure but lacks the bromine atom.
2-Bromo-3-methylbut-2-ene: Similar structure but with different positioning of the bromine atom.
Uniqueness
1-Bromo-2,3-dimethylbut-3-en-2-ol is unique due to the presence of both a bromine atom and an alcohol group in its structure, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications.
Eigenschaften
CAS-Nummer |
143643-71-4 |
|---|---|
Molekularformel |
C6H11BrO |
Molekulargewicht |
179.05 g/mol |
IUPAC-Name |
1-bromo-2,3-dimethylbut-3-en-2-ol |
InChI |
InChI=1S/C6H11BrO/c1-5(2)6(3,8)4-7/h8H,1,4H2,2-3H3 |
InChI-Schlüssel |
IZXSKQGUVPSTIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(C)(CBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B12551480.png)

![4-(2-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B12551501.png)
![5-Iodo-1-[(4-methoxyphenyl)methyl]-1h-tetrazole](/img/structure/B12551508.png)

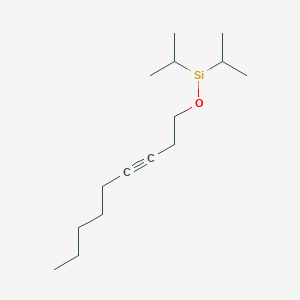

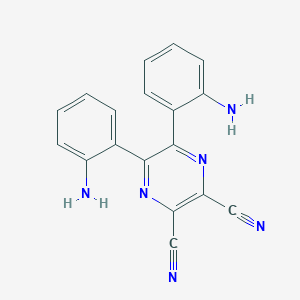
![Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B12551537.png)
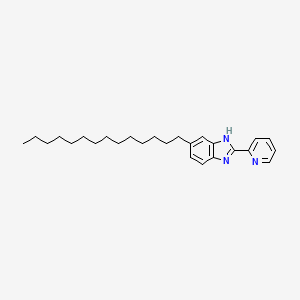
![(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12551545.png)
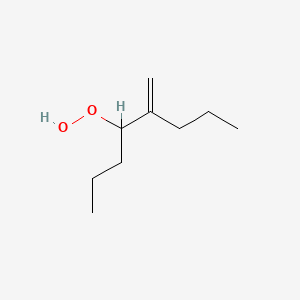
![2'-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1'-biphenyl]-2-carboxylate](/img/structure/B12551552.png)
